3-(pyridin-3-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
This compound is a pyrido[3,2-d]pyrimidine derivative. Pyrido[3,2-d]pyrimidines are a class of compounds that have been studied for their potential medicinal properties . They are characterized by a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused to a pyridine ring (a six-membered ring with one nitrogen atom).
Scientific Research Applications
Synthesis and Characterization
A straightforward synthesis route for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has been developed, which shows significant variation in biopharmaceutical properties, including solubility, permeability, and intrinsic clearance values. This highlights their potential in drug design and pharmacological studies due to the structural diversity and varied ADME properties (Jatczak et al., 2014).
Chemical Structure and Hydrogen Bonding
The chemical structure and hydrogen bonding capabilities of compounds related to 3-(pyridin-3-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione have been explored. For instance, the title co-crystal involving benzoic acid and a pyridopyrimidine derivative demonstrated the formation of extended ribbons through hydrogen bonds, underscoring the importance of such interactions in molecular assembly and crystal engineering (Lemmerer & Bourne, 2012).
Urease Inhibition
Synthesized pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives have shown urease inhibition activity, which is significant for medicinal chemistry, especially in the development of treatments for diseases caused by urease-producing bacteria (Rauf et al., 2010).
Antithrombotic Properties
The conversion of specific pyridopyrimidine derivatives to antithrombotic compounds highlights their potential in the development of new treatments for thrombosis. This research has paved the way for synthesizing compounds with favorable cerebral and peripheral effects, further expanding the therapeutic applications of pyridopyrimidine derivatives (Furrer et al., 1994).
Novel Synthetic Approaches
Efficient synthesis of pyrido[2,3-d]pyrimidines and their derivatives without the use of a catalyst in water has been reported, showcasing a green chemistry approach to synthesizing these compounds. Such methodologies are crucial for sustainable and eco-friendly chemical synthesis (Rahmati & Khalesi, 2012).
Mechanism of Action
Properties
IUPAC Name |
3-(pyridin-3-ylmethyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c22-21(23,24)16-7-5-14(6-8-16)12-27-17-4-2-10-26-18(17)19(29)28(20(27)30)13-15-3-1-9-25-11-15/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUZHULQTCUGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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